3'-Azido-3'-deoxy-5-fluorocytidine
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Overview
Description
3’-Azido-3’-deoxy-5-fluorocytidine: is a cytidine derivative that has gained attention in the field of chemical research due to its unique properties. It is primarily used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-5-fluorocytidine typically involves the modification of cytidineThe reaction conditions often require the use of specific solvents and catalysts to ensure the successful incorporation of these functional groups .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 3’-Azido-3’-deoxy-5-fluorocytidine on a larger scale would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3’-Azido-3’-deoxy-5-fluorocytidine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN)
Common Reagents and Conditions:
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN
Major Products:
Scientific Research Applications
Chemistry: 3’-Azido-3’-deoxy-5-fluorocytidine is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole rings makes it valuable in the development of new materials and chemical probes .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for the selective attachment of fluorescent tags, enabling the study of biological processes at the molecular level .
Medicine: The compound’s ability to form stable conjugates with biomolecules makes it a candidate for targeted drug delivery .
Industry: In the industrial sector, 3’-Azido-3’-deoxy-5-fluorocytidine is used in the production of advanced materials and coatings. Its reactivity and stability make it suitable for applications requiring robust chemical linkages .
Mechanism of Action
The primary mechanism of action for 3’-Azido-3’-deoxy-5-fluorocytidine involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form triazole rings, a process that is highly specific and efficient . This reaction is facilitated by the presence of a copper catalyst in CuAAc or by the inherent strain in SPAAC . The resulting triazole rings are stable and can be used to link various molecules together, enabling a wide range of applications in chemical synthesis and biological research .
Comparison with Similar Compounds
3’-Azido-3’-deoxycytidine: Similar to 3’-Azido-3’-deoxy-5-fluorocytidine but lacks the fluorine atom at the 5’ position
5-Fluorocytidine: Contains a fluorine atom at the 5’ position but lacks the azide group
3’-Azido-3’-deoxythymidine: Contains an azide group at the 3’ position but is a thymidine derivative instead of a cytidine derivative
Uniqueness: 3’-Azido-3’-deoxy-5-fluorocytidine is unique due to the presence of both an azide group and a fluorine atom. This combination allows it to participate in a wider range of chemical reactions compared to its analogs . The fluorine atom enhances its stability and reactivity, making it a valuable tool in chemical and biological research .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN6O4/c10-3-1-16(9(19)13-7(3)11)8-6(18)5(14-15-12)4(2-17)20-8/h1,4-6,8,17-18H,2H2,(H2,11,13,19)/t4-,5-,6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEHIWUXKDQZBL-UAKXSSHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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